molecular formula C12H13NO4 B1347129 benzyl N-(2-oxooxolan-3-yl)carbamate CAS No. 31332-88-4

benzyl N-(2-oxooxolan-3-yl)carbamate

Cat. No.: B1347129
CAS No.: 31332-88-4
M. Wt: 235.24 g/mol
InChI Key: FKWDZIFOVOUDAG-UHFFFAOYSA-N
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Description

Benzyl N-(2-oxooxolan-3-yl)carbamate is an organic compound with the molecular formula C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–) attached to a benzyl group and a 2-oxooxolan-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl N-(2-oxooxolan-3-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-oxooxolan-3-amine under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 2-oxooxolan-3-amine in a suitable solvent such as dichloromethane.
  • Add a base such as triethylamine to the solution.
  • Slowly add benzyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by column chromatography to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl N-(2-oxooxolan-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Benzyl N-(2-oxooxolan-3-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a prodrug or in drug delivery systems.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(2-oxooxolan-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

  • Benzyl N-(5-oxooxolan-3-yl)carbamate
  • Benzyl N-(2-oxooxolan-4-yl)carbamate

Comparison: Benzyl N-(2-oxooxolan-3-yl)carbamate is unique due to the specific positioning of the oxo group on the oxolan ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

benzyl N-(2-oxooxolan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11-10(6-7-16-11)13-12(15)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWDZIFOVOUDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31332-88-4
Record name MLS003106886
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177385
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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